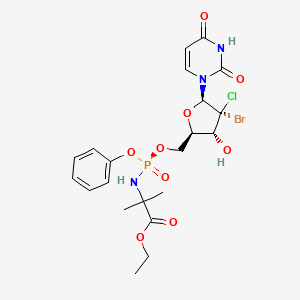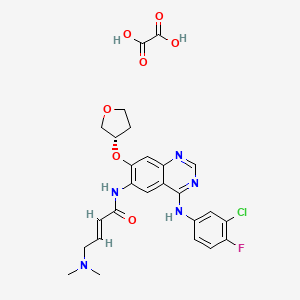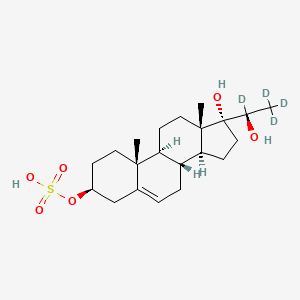
(3beta,20S)-Pregn-5-ene-3,17,20-triol sulfate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3” is a unique chemical entity with significant importance in various scientific fields It is known for its distinctive properties and versatile applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “(3” involves several methodologies. One common approach is the reaction of a metal with an organic halide, which forms a metal-carbon bond . Another method is metathesis, where an organometallic compound reacts with a binary halide . Hydrometallation, involving the addition of a metal hydride to an alkene, is also a widely used synthetic route .
Industrial Production Methods: In industrial settings, the production of compound “(3” often involves large-scale reactions under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness. For instance, the use of green solvents and catalysts can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Compound “(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties.
Common Reagents and Conditions: Oxidation reactions typically involve reagents like potassium permanganate or chromium trioxide . Reduction reactions may use hydrogen gas in the presence of a catalyst such as palladium . Substitution reactions often require halogenating agents like chlorine or bromine .
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Compound “(3” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying cellular processes . In medicine, it has potential therapeutic applications due to its bioactive properties . Industrially, it is used in the production of materials with specific properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of compound “(3” involves its interaction with specific molecular targets. It can activate or inhibit certain pathways, leading to various biological effects . For instance, it may bind to receptors or enzymes, altering their activity and triggering downstream signaling events .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “(3” include other organometallic compounds and small molecules with comparable structures . Examples include compounds with metal-carbon bonds or those used in similar applications .
Uniqueness: What sets compound “(3” apart is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable for specific applications where other compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C21H34O6S |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[(1S)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-23H,5-12H2,1-3H3,(H,24,25,26)/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3,13D |
Clé InChI |
CKLXFJGOYPIIKV-RKJNAOMNSA-N |
SMILES isomérique |
[2H][C@@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


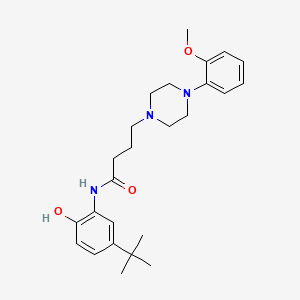
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
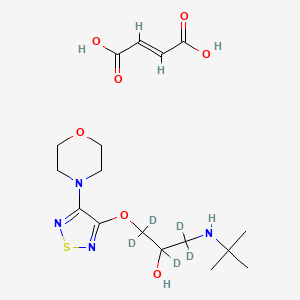
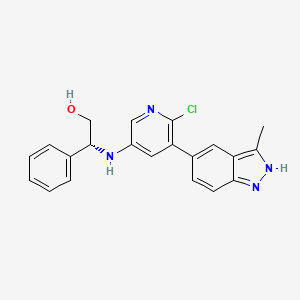
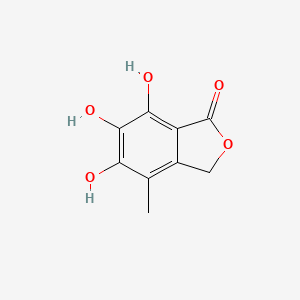

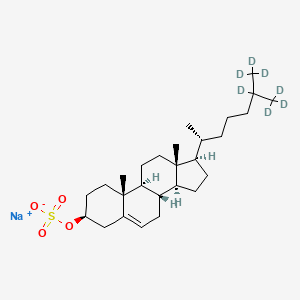
![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)

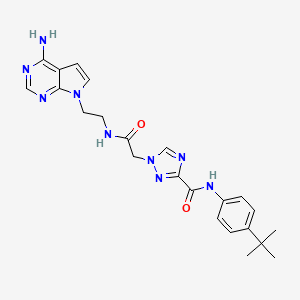
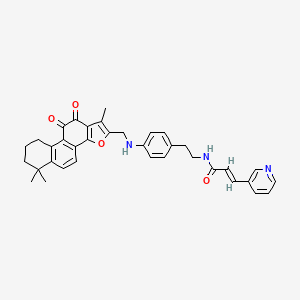
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
